3-(Hydroxymethyl)-1-methylpiperidin-2-one
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc . These techniques provide information about the connectivity of atoms in the molecule and the functional groups present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, reactivity, etc., are studied .Scientific Research Applications
Crystal Structure Analysis
- Crystal structure and Hirshfeld surface analysis: 3-(Hydroxymethyl)-1-methylpiperidin-2-one has been synthesized and studied for its crystal structure. The molecules are linked by hydrogen bonds, forming double ribbons (Gümüş et al., 2022).
Chemical Synthesis and Enrichment
- Enantiomeric enrichment: The chemical has been used in the enantiomeric enrichment of compounds, showing differentiation in infrared spectra and NMR spectroscopy (Navratilova & Potáček, 2001).
NMR Studies
- NMR studies on derivatives: Studies on 4-hydroxy-1-methylpiperidine betaine derivatives have been conducted using NMR spectroscopy to understand their conformations and chemical properties (Dega-Szafran et al., 2006).
Chemical Reactions and Synthesis
- Hydrodenitrogenation studies: The compound has been studied in the context of hydrodenitrogenation, a reaction important in organic synthesis and refining processes (Wang et al., 2007).
Medicinal Chemistry and Drug Design
- Synthesis and antitumor activity: Derivatives of this compound have been synthesized and evaluated for their antitumor activity, showing potential in medicinal chemistry (Zhou et al., 2021).
Natural Product Synthesis
- Key element in natural product synthesis: The 3-hydroxypiperidine skeleton, related to this compound, is a key element in the synthesis of various bioactive natural products (Wijdeven et al., 2010).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is possible that this compound could influence a variety of pathways depending on its targets .
Pharmacokinetics
A study on a similar compound suggests that it may have good metabolic stability
Result of Action
Given the lack of specific target information, it is difficult to predict the exact effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of 3-(Hydroxymethyl)-1-methylpiperidin-2-one .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-9)7(8)10/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWINIVAYENZCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587328 | |
Record name | 3-(Hydroxymethyl)-1-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944276-44-2 | |
Record name | 3-(Hydroxymethyl)-1-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)-1-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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